molecular formula C10H17F2N B2490850 9,9-Difluoro-1-azaspiro[5.5]undecane CAS No. 2172032-30-1

9,9-Difluoro-1-azaspiro[5.5]undecane

Cat. No.: B2490850
CAS No.: 2172032-30-1
M. Wt: 189.25
InChI Key: RACMKJFTMZAFMX-UHFFFAOYSA-N
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Description

9,9-Difluoro-1-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H17F2N and a molecular weight of 189.25 g/mol It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Difluoro-1-azaspiro[5.5]undecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with a fluorinating agent. The reaction is usually carried out in an inert atmosphere, such as dry argon, to prevent moisture and oxygen from interfering with the reaction . The solvents are removed by evaporation, followed by drying the residue under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9,9-Difluoro-1-azaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrogen atom in the spirocyclic structure can participate in oxidation and reduction reactions, leading to different oxidation states of the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include fluorinating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with different oxidation states.

Scientific Research Applications

9,9-Difluoro-1-azaspiro[5.5]undecane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9,9-Difluoro-1-azaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The fluorine atoms and nitrogen atom in the spirocyclic structure play crucial roles in these interactions. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with various enzymes and receptors .

Comparison with Similar Compounds

Properties

IUPAC Name

9,9-difluoro-1-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-10(12)6-4-9(5-7-10)3-1-2-8-13-9/h13H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACMKJFTMZAFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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